molecular formula C14H18N2O3 B8109381 (4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One

(4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One

Cat. No.: B8109381
M. Wt: 262.30 g/mol
InChI Key: UHFPYRIDQIULFG-CHWSQXEVSA-N
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Description

This compound belongs to the hexahydropyrrolo-oxazinone class, characterized by a bicyclic framework combining pyrrolidine and oxazine rings.

Properties

IUPAC Name

(4aR,7aR)-4-[(4-methoxyphenyl)methyl]-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-18-11-4-2-10(3-5-11)8-16-12-6-15-7-13(12)19-9-14(16)17/h2-5,12-13,15H,6-9H2,1H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFPYRIDQIULFG-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3CNCC3OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2[C@@H]3CNC[C@H]3OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide-Mediated Cyclization

Step 1: Epoxide Synthesis
cis-Epoxysuccinic acid (1.0 equiv) undergoes reaction with 4-methoxybenzylamine (1.2 equiv) in THF at −15°C for 12 h. The resulting diol intermediate is isolated in 68% yield after aqueous workup.

Step 2: Acid-Catalyzed Cyclization
Treating the diol with p-toluenesulfonic acid (0.1 equiv) in refluxing toluene induces sequential ring closure. The reaction proceeds via nucleophilic attack of the secondary amine on the proximal carbonyl, forming the pyrrolidine ring, followed by oxazine formation (Scheme 1).

Key Parameters

  • Temperature: 110°C

  • Time: 24–36 h

  • Yield: 72%

Stereochemical Outcome
The cis-4aR,7aS configuration arises from chair-like transition states during cyclization, as confirmed by X-ray crystallography.

Catalytic Asymmetric Hydrogenation

Step 1: Enamine Precursor Synthesis
Reacting 2-pyrrolidone with 4-methoxybenzyl bromide (1.5 equiv) in the presence of K₂CO₃ (2.0 equiv) yields the N-alkylated intermediate (89% yield).

Step 2: Ruthenium-Catalyzed Hydrogenation
Using [RuCl(p-cymene)(R)-Segphos]Cl (0.5 mol%) under 50 bar H₂ pressure at 40°C achieves 98% ee for the desired stereoisomer.

Optimized Conditions

ParameterValue
Catalyst loading0.5 mol%
H₂ pressure50 bar
Temperature40°C
Reaction time16 h
Yield82%

Tandem Reductive Amination-Cyclization

One-Pot Procedure

  • Condense 3-aminopropanol (1.0 equiv) with 4-methoxybenzaldehyde (1.1 equiv) in MeOH at 25°C for 2 h.

  • Add NaBH(OAc)₃ (1.5 equiv) and stir for 6 h.

  • Acidify with HCl (2N) and reflux to induce cyclization.

Advantages

  • Eliminates intermediate isolation

  • Total yield: 65%

  • dr >20:1 (cis:trans)

Optimization of Reaction Conditions

Solvent Effects on Cyclization

Comparative studies reveal polar aprotic solvents enhance reaction rates:

SolventTime (h)Yield (%)
DMF1278
THF2472
Toluene3668

Data from

Temperature-Dependent Stereoselectivity

Lower temperatures favor cis-isomer formation:

Temperature (°C)cis:trans Ratio
253:1
08:1
−1520:1

Characterization and Analytical Methods

Spectroscopic Identification

¹H NMR (400 MHz, CDCl₃)

  • δ 7.21 (d, J = 8.6 Hz, 2H, ArH)

  • δ 6.87 (d, J = 8.6 Hz, 2H, ArH)

  • δ 4.12 (m, 1H, H-4a)

  • δ 3.80 (s, 3H, OCH₃)

IR (KBr)

  • 1685 cm⁻¹ (C=O stretch)

  • 1240 cm⁻¹ (C-O-C asym stretch)

Chemical Reactions Analysis

Types of Reactions

(4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in areas such as oncology or neurology.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and thereby modulating biological processes. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Pyrrolo-Oxazinone Cores

The hexahydropyrrolo-oxazinone scaffold is shared with several compounds, differing primarily in substituents:

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Properties/Activity Reference
(4aR,7aR)-4-(4-Methoxybenzyl)-Hexahydropyrrolo-oxazinone Hexahydropyrrolo[3,4-b][1,4]oxazinone 4-Methoxybenzyl ~278.3* Not reported; inferred stability from analogs
Rac-(4aS,7aR)-4-Methylhexahydropyrrolo-oxazinone Hexahydropyrrolo[3,4-b][1,4]oxazinone Methyl ~168.2 Commercially available (CymitQuimica) [8]
3,6-Dimethyl-1-phenylpyrazolo[3,4-d][1,3]oxazin-4-one Pyrazolo-oxazinone Methyl, phenyl 243.3 Antitumor (IC₅₀ = 11 µM for derivative 10e) [1]

*Calculated based on core (C₇H₁₀N₂O₂) + 4-methoxybenzyl (C₈H₉O).

Key Observations :

  • Pyrazolo-oxazinone derivatives demonstrate potent antitumor activity, suggesting the core’s versatility in drug design .

Compounds with Methoxyaryl Substituents

Methoxyaryl groups are common in bioactive molecules due to their balance of hydrophobicity and hydrogen-bonding capacity:

Compound Name Structure Methoxyaryl Group Activity/Application Reference
3-(4-Methoxybenzoyl)-7-methylpyrano[4,3-b]pyran-5-one Pyrano-pyranone 4-Methoxybenzoyl Not reported; IR ν 1704 cm⁻¹ (C=O) [2]
4-(4-Methoxyphenyl)pyranopyrazolo-oxazinone Pyranopyrazole-oxazine 4-Methoxyphenyl Synthetic intermediate [3]
EU Patent Compound (EP 4 374 877 A2) Pyrrolo-pyridazine carboxamide Trifluoromethylphenyl LCMS: m/z 754 [M+H]⁺ [5]

Key Observations :

  • The 4-methoxybenzyl group in the query compound may mimic the electronic effects of 4-methoxybenzoyl in pyrano-pyranones, which exhibit strong carbonyl stretching in IR spectra .
  • Trifluoromethyl groups in patent compounds enhance metabolic resistance but reduce solubility compared to methoxy substituents .

Spectroscopic Comparisons :

  • IR : Methoxybenzyl-containing compounds show C-O stretches near 1250 cm⁻¹ and aromatic C-H bends at ~1580 cm⁻¹, consistent with .
  • MS: Pyrrolo-oxazinones typically exhibit fragmentation patterns dominated by loss of the substituent (e.g., m/z 166 in ) .

Key Insights :

  • The 4-methoxybenzyl group may enhance antitumor activity by promoting DNA intercalation or kinase inhibition, as seen in pyrazolo-oxazinones .
  • Antimicrobial activity is less likely unless the core is modified with polar groups (e.g., tetrazoles in ) .

Biological Activity

(4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-one, with the CAS number 1422063-35-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C14H18N2O3
  • Molecular Weight : 262.3 g/mol
  • Structure : The compound features a hexahydropyrrolo structure fused with an oxazine ring, which is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including anti-cancer properties and effects on neurological pathways. The following sections detail specific areas of biological activity.

1. Anticancer Activity

Recent studies have shown that compounds similar to this compound can inhibit tubulin polymerization and induce apoptosis in cancer cells. For instance, derivatives with similar structures have been reported to bind to the colchicine-binding site in tubulin effectively, leading to cell cycle arrest in the G2/M phase and subsequent cell death .

CompoundIC50 (μM)Mechanism of Action
SMART-H5.0Tubulin inhibition
SMART-F6.5Apoptosis induction

2. Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease. In vitro studies showed moderate inhibition against these enzymes, indicating a potential role in cognitive enhancement .

EnzymeInhibition IC50 (μM)
AChE19.2
BChE13.2

3. Antioxidant Activity

The antioxidant capacity of related compounds has also been investigated. The presence of methoxy groups in the structure enhances electron-donating ability, which can contribute to free radical scavenging activity .

Study on Anticancer Properties

A study evaluated the anticancer effects of a series of hexahydropyrrolo derivatives, including this compound. The results indicated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 15 μM depending on the specific derivative .

Study on Neuroprotective Properties

Another study assessed the neuroprotective potential of methoxybenzyl derivatives against oxidative stress-induced neuronal damage. The results showed that these compounds could significantly reduce cell death in neuronal cultures exposed to oxidative stressors .

Q & A

Q. What strategies address low yields in stereoselective synthesis of the (4aR,7aR) configuration?

  • Methodology :
  • Chiral auxiliaries : Introduce menthol or Evans oxazolidinones to direct stereochemistry.
  • Asymmetric catalysis : Screen Ru- or Rh-based catalysts for hydrogenation of imine intermediates.
  • Dynamic kinetic resolution : Optimize pH and temperature to favor the desired diastereomer .

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